4-(6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine
Description
4-(6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a heterocyclic compound featuring a pyridazine core substituted with morpholine and a 4-((2,4-difluorophenyl)sulfonyl)piperazine moiety. Its structure combines a sulfonamide-functionalized piperazine group, which is known for enhancing pharmacological activity through improved solubility and target binding, with a pyridazine-morpholine scaffold that may contribute to kinase inhibition or antimicrobial properties .
Properties
IUPAC Name |
4-[6-[4-(2,4-difluorophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N5O3S/c19-14-1-2-16(15(20)13-14)29(26,27)25-7-5-23(6-8-25)17-3-4-18(22-21-17)24-9-11-28-12-10-24/h1-4,13H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJAYRUVMBGKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)S(=O)(=O)C4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-(4-((2,4-Difluorophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)morpholine is a complex organic molecule with potential applications in medicinal chemistry. This article explores its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C16H16F2N6O2S
- Molecular Weight : 394.4 g/mol
- CAS Number : 1021090-19-6
Biological Activity Overview
Research indicates that derivatives of this compound exhibit a variety of biological activities, particularly in the fields of oncology and neurology. The presence of the piperazine and sulfonamide moieties contributes to its pharmacological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structures. For instance, pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
Anti-inflammatory and Antibacterial Effects
In addition to antitumor properties, some derivatives have demonstrated notable anti-inflammatory and antibacterial activities. This is attributed to their ability to modulate immune responses and inhibit bacterial growth through various mechanisms .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the piperazine ring : Variations in substituents can enhance or reduce activity.
- Pyridazine moiety : Structural modifications here can significantly alter interaction with biological targets.
A comparative analysis with related compounds suggests that specific substitutions enhance selectivity for target receptors, which is crucial for developing effective therapeutics.
Case Studies
Comparison with Similar Compounds
Pyridazine vs. Pyrimidine/Thienopyrimidine Derivatives
- Pyridazine Core: The target compound’s pyridazine ring differs from pyrimidine or thienopyrimidine cores seen in analogs like 6-(4-methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine ().
- Substituent Variability: The 2,4-difluorophenyl sulfonyl group in the target compound contrasts with the methanesulfonyl group in ’s thienopyrimidine derivative. Fluorinated aryl sulfonamides are associated with enhanced blood-brain barrier penetration and resistance to oxidative metabolism, which may confer pharmacokinetic advantages .
Piperazine and Morpholine Functionalization
- Piperazine Linkers: The target compound’s piperazine is sulfonylated at the 4-position, similar to 4-[1-[6-chloro-2-(4,4-difluoro-1-piperidyl)pyrimidin-4-yl]-4-piperidyl]morpholine ().
- Morpholine Role: The morpholine substituent is conserved across multiple analogs (e.g., ), suggesting its importance in solubility and hydrogen bonding. In 2-{2-[4-(4-fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (), morpholine is replaced with a benzotriazole-ethanone group, highlighting structural flexibility in related scaffolds .
Antimalarial and Antifungal Activities
- Antimalarial Activity : ’s trisubstituted pyrimidine derivative (compound 75 ) exhibits submicromolar EC50 values against Plasmodium falciparum. The target compound’s pyridazine core and sulfonamide group may offer similar potency but require empirical validation .
- Antifungal Agents : Pramiconazole () shares a difluorophenyl group but incorporates a triazole-dioxolane scaffold instead of pyridazine-morpholine. This underscores the role of core heterocycles in determining therapeutic specificity .
Key Research Findings and Gaps
- Structural Insights: The 2,4-difluorophenyl sulfonyl group may enhance target selectivity over non-fluorinated analogs, as seen in antifungal agents like pramiconazole .
- Pharmacological Gaps : Direct activity data for the target compound are absent in the provided evidence. Testing against kinase or microbial targets is needed to validate hypotheses derived from analogs.
- Synthetic Optimization : and suggest that Pd-catalyzed methods are viable for scaling production, but reaction yields and purity for the target compound remain undocumented.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
